molecular formula C15H26N2O8 B11828281 1-Boc-4-amino-4-methoxycarbonylmethylpiperidine oxalate CAS No. 1185291-63-7

1-Boc-4-amino-4-methoxycarbonylmethylpiperidine oxalate

Cat. No.: B11828281
CAS No.: 1185291-63-7
M. Wt: 362.38 g/mol
InChI Key: HKLFNLPZQORZKV-UHFFFAOYSA-N
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Description

tert-Butyl 4-amino-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate oxalate is a chemical compound with the molecular formula C13H24N2O4. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable tool in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of tert-Butyl 4-amino-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate oxalate typically involves several steps. One common method includes the reaction of tert-butyl 4-amino-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate with oxalic acid to form the oxalate salt. The reaction conditions often involve the use of anhydrous solvents and controlled temperatures to ensure the purity and yield of the final product .

Chemical Reactions Analysis

tert-Butyl 4-amino-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate oxalate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

tert-Butyl 4-amino-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate oxalate is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers use this compound to study various biochemical pathways and interactions.

    Industry: This compound is used in the production of various chemical products and intermediates[][3].

Mechanism of Action

The mechanism of action of tert-Butyl 4-amino-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

tert-Butyl 4-amino-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate oxalate can be compared with other similar compounds, such as:

  • tert-Butyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
  • tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate

These compounds share similar structural features but differ in their specific functional groups, leading to variations in their chemical reactivity and applications. The unique combination of functional groups in tert-Butyl 4-amino-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate oxalate makes it particularly useful for certain research applications .

Properties

CAS No.

1185291-63-7

Molecular Formula

C15H26N2O8

Molecular Weight

362.38 g/mol

IUPAC Name

tert-butyl 4-amino-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate;oxalic acid

InChI

InChI=1S/C13H24N2O4.C2H2O4/c1-12(2,3)19-11(17)15-7-5-13(14,6-8-15)9-10(16)18-4;3-1(4)2(5)6/h5-9,14H2,1-4H3;(H,3,4)(H,5,6)

InChI Key

HKLFNLPZQORZKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)OC)N.C(=O)(C(=O)O)O

Origin of Product

United States

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